molecular formula C15H16ClNOS B14536772 4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine CAS No. 62403-60-5

4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine

Cat. No.: B14536772
CAS No.: 62403-60-5
M. Wt: 293.8 g/mol
InChI Key: CYWFSLOSXFOYBC-UHFFFAOYSA-N
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Description

4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine typically involves the reaction of thiophene derivatives with chlorophenyl compounds under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated thiophene derivatives.

Scientific Research Applications

4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the morpholine ring can interact with polar residues .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: Another thiophene derivative with antimicrobial properties.

    5-Bromothiophene-2-carbohydrazide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine is unique due to the combination of the chlorophenyl group and the morpholine ring, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, from medicinal chemistry to material science .

Properties

CAS No.

62403-60-5

Molecular Formula

C15H16ClNOS

Molecular Weight

293.8 g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]morpholine

InChI

InChI=1S/C15H16ClNOS/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-17-7-9-18-10-8-17/h1-6H,7-11H2

InChI Key

CYWFSLOSXFOYBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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